molecular formula C12H14N2O2 B14841902 4-Cyclopropoxy-6-isopropoxynicotinonitrile

4-Cyclopropoxy-6-isopropoxynicotinonitrile

Cat. No.: B14841902
M. Wt: 218.25 g/mol
InChI Key: MFBIBJFJWDMVDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-isopropoxynicotinonitrile typically involves the use of nicotinonitrile as a starting materialSpecific reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of these methods for industrial production would require further optimization and validation .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-6-isopropoxynicotinonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

4-Cyclopropoxy-6-isopropoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-isopropoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

  • 4-Cyclopropoxy-6-methoxynicotinonitrile
  • 4-Cyclopropoxy-6-ethoxynicotinonitrile
  • 4-Cyclopropoxy-6-propoxynicotinonitrile

Comparison: Compared to these similar compounds, 4-Cyclopropoxy-6-isopropoxynicotinonitrile is unique due to the presence of both cyclopropoxy and isopropoxy groups. This dual substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-cyclopropyloxy-6-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-12-5-11(16-10-3-4-10)9(6-13)7-14-12/h5,7-8,10H,3-4H2,1-2H3

InChI Key

MFBIBJFJWDMVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)OC2CC2)C#N

Origin of Product

United States

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